molecular formula C7H6BrClN2O B141174 5-Bromo-2-chlorobenzohydrazide CAS No. 131634-71-4

5-Bromo-2-chlorobenzohydrazide

Cat. No. B141174
CAS RN: 131634-71-4
M. Wt: 249.49 g/mol
InChI Key: WWFCYCURWFOZSY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorobenzohydrazide is a chemical compound that has been the subject of various studies due to its potential biological activities. It is a derivative of benzoic acid and is characterized by the presence of bromo and chloro substituents on the benzene ring, which are believed to contribute to its biological properties.

Synthesis Analysis

The synthesis of derivatives of this compound involves condensation reactions. For instance, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized through condensation, and their structures were confirmed using spectral data . Similarly, vanadium(V) complexes derived from bromo and chloro-substituted hydrazones were synthesized and characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using different techniques. Single crystal X-ray diffraction analysis has been employed to determine the crystal structure of various derivatives, revealing details such as the trans configuration with respect to the C=N double bond or C–N single bond . Density Functional Theory (DFT) calculations have also been used to explore the molecular geometry and vibrational frequencies of these compounds .

Chemical Reactions Analysis

The chemical reactivity of this compound derivatives has been explored through their participation in various reactions. For example, the treatment of certain benzodiazepine derivatives with methyl or hexyl tosylate resulted in different products, indicating the influence of substituents on the reaction outcomes . The introduction of chloro or nitro groups to the molecule has been shown to provide high cytotoxicity and selectivity to tumor cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using techniques such as RP-HPTLC chromatography to determine lipophilicity , and spectroscopic methods like IR, NMR, and ESI-MS for structural characterization . The presence of bromo and chloro groups in the hydrazone ligands has been suggested to improve antimicrobial properties .

Relevant Case Studies

Several studies have evaluated the biological activities of these compounds. For instance, synthesized hydrazide-hydrazones showed selective cytotoxicity to cancer cell lines, with some exhibiting significant inhibitory effects . The antidiabetic activity of certain derivatives was assessed in vitro, revealing potential as alpha-glucosidase and alpha-amylase inhibitors . Additionally, the analgesic activity of chloro and bromo substituted indanyl tetrazoles was investigated, with one compound showing significant analgesic effects . The antimicrobial activities of vanadium(V) complexes with bromo and chloro-substituted hydrazones were also tested, showing promising results against various microorganisms .

Scientific Research Applications

Environmental Impact and Analytical Chemistry

Brominated and chlorinated compounds have been extensively studied for their environmental impact, particularly as disinfection byproducts (DBPs) in water treatment processes. The study by Quack and Wallace (2003) discusses bromoform, a brominated compound, highlighting its role in atmospheric chemistry and its sources and sinks in the ocean, which is relevant for understanding the environmental behavior of brominated compounds like 5-Bromo-2-chlorobenzohydrazide (Quack & Wallace, 2003).

Pharmacology and Toxicology

The pharmacological and toxicological aspects of brominated and chlorinated compounds provide insights into their potential medical applications or health implications. Bromocriptine, as discussed by Naz et al. (2022), is an example of a brominated compound used clinically for various conditions, indicating the therapeutic potential of brominated agents, which may extend to compounds like this compound in specific contexts (Naz et al., 2022).

Advanced Oxidation Processes

Bergmann, Koparal, and Iourtchouk (2014) review the role of brominated and chlorinated compounds in advanced oxidation processes (AOPs), a critical area in environmental engineering for water treatment. The formation of by-products like chlorate and bromate during these processes and their environmental and health impacts are of significant concern, which might also relate to the chemical behavior and applications of this compound in similar contexts (Bergmann, Koparal, & Iourtchouk, 2014).

Safety and Hazards

The safety data sheet for 5-Bromo-2-chlorobenzohydrazide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental ingestion or contact, immediate medical attention is advised .

Future Directions

5-Bromo-2-chlorobenzohydrazide is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . This suggests that it could play a significant role in the development of new treatments for diabetes.

properties

IUPAC Name

5-bromo-2-chlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFCYCURWFOZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394295
Record name 5-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131634-71-4
Record name 5-bromo-2-chlorobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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